molecular formula C12H14N2O B1590810 Spiro[isoindoline-1,4'-piperidin]-3-one CAS No. 788812-21-5

Spiro[isoindoline-1,4'-piperidin]-3-one

Cat. No.: B1590810
CAS No.: 788812-21-5
M. Wt: 202.25 g/mol
InChI Key: JKJBINGBZKSOFX-UHFFFAOYSA-N
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Description

Spiro[isoindoline-1,4’-piperidin]-3-one is a heterocyclic compound that features a spiro linkage between an isoindoline and a piperidinone moiety. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isoindoline-1,4’-piperidin]-3-one typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of isoindoline derivatives with piperidinone precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the desired spiro compound .

Industrial Production Methods

Industrial production of Spiro[isoindoline-1,4’-piperidin]-3-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and green chemistry principles is also explored to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Spiro[isoindoline-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[isoindoline-1,4’-piperidin]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[isoindoline-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: These compounds share the spiro linkage and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine moiety also show comparable chemical and biological properties.

Uniqueness

Spiro[isoindoline-1,4’-piperidin]-3-one is unique due to its specific spiro linkage and the combination of isoindoline and piperidinone moieties. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

Spiro[isoindoline-1,4'-piperidin]-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits notable interactions with various enzymes and proteins, influencing critical biological pathways. Key biochemical properties include:

  • Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. Depending on the specific enzyme, it can act as an inhibitor or activator.
  • Protein Kinase Interaction : It has been shown to bind to specific protein kinases, affecting cell signaling pathways that are crucial for cellular responses to stimuli.

The biological activity of this compound is mediated through several mechanisms:

  • Apoptosis Induction : In cancer cells, it induces apoptosis via the activation of caspases and upregulation of pro-apoptotic genes.
  • Cell Signaling Pathway Modulation : It influences pathways such as MAPK and PI3K/Akt, altering gene expression and cellular metabolism.
  • Receptor Binding : The compound binds to specific receptors and enzymes, modulating their activity and leading to various biological effects, including potential anticancer properties.

Cellular Effects

The effects of this compound on different cell types include:

  • Cancer Cells : Demonstrates cytotoxic effects by promoting apoptosis and inhibiting proliferation.
  • Normal Cells : Modulates signaling pathways without inducing significant toxicity at low doses; however, higher doses may lead to hepatotoxicity and nephrotoxicity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

Dosage RangeObserved Effects
Low DoseMinimal toxicity; modulation of enzyme activity
High DoseToxic effects including hepatotoxicity and nephrotoxicity

Metabolic Pathways

The compound's interaction with cytochrome P450 enzymes leads to the formation of various metabolites that may retain biological activity. It also influences metabolic pathways related to glycolysis, the citric acid cycle, and lipid metabolism.

Transport and Distribution

This compound's distribution within cells is facilitated by interactions with transporters and binding proteins. It primarily localizes in the cytoplasm and nucleus where it exerts its effects on metabolic pathways and gene expression regulation.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Another investigation indicated its potential as a neuroprotective agent through modulation of sigma receptors involved in neurodegenerative diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other spiroindole derivatives but exhibits unique biological activities due to its specific moieties. Compared to piperidine derivatives, it shows enhanced potency against certain targets while maintaining lower toxicity profiles.

Properties

IUPAC Name

spiro[2H-isoindole-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBINGBZKSOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573971
Record name Spiro[isoindole-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788812-21-5
Record name Spiro[isoindole-1,4'-piperidin]-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 2-(4-methoxybenzyl)-3-oxospiro[isoindoline-1,4′-piperidine]-1′-carboxylate (50 mg, 0.12 mmol, 1.0 equiv) and TFA (7 mL) were heated to 75° C. for 19 h. After this time LC-MS showed removal of the Boc- and p-methoxybenzyl groups. The mixture was concentrated to leave crude spiro[isoindoline-1,4′-piperidin]-3-one which was used directly.
Name
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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